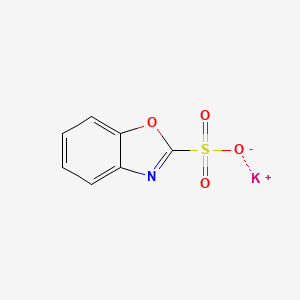

Potassium 1,3-benzoxazole-2-sulfonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;1,3-benzoxazole-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S.K/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMAJPMODUCLFV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzoxazole Sulfonate Systems

Strategies for the Construction of the Benzoxazole (B165842) Core Structure

The benzoxazole moiety is a privileged heterocyclic scaffold, and numerous methods have been developed for its synthesis. globalresearchonline.nettandfonline.com These strategies often prioritize efficiency, atom economy, and the ability to tolerate a wide range of functional groups.

The most traditional and widely employed method for constructing the benzoxazole core is the condensation of 2-aminophenol (B121084) or its derivatives with various carbonyl-containing compounds. globalresearchonline.netrsc.org This approach typically involves the reaction of 2-aminophenol with reagents such as carboxylic acids, aldehydes, acid chlorides, or esters, followed by a cyclodehydration step. mdpi.comnih.govresearchgate.net

For example, the direct coupling of 2-aminophenol with various carboxylic acids can be achieved under catalyst and solvent-free conditions, often accelerated by microwave irradiation, to produce 2-substituted benzoxazoles in good yields. thieme-connect.com Similarly, condensing 2-aminophenols with aldehydes is a common route. researchgate.netnih.gov These reactions can be catalyzed by a range of catalysts, including Brønsted or Lewis acids, to facilitate the initial imine formation and subsequent cyclization. acs.orgresearchgate.net The use of samarium triflate in an aqueous medium represents a green and efficient catalytic system for this transformation. organic-chemistry.org

| Condensation Partner | Typical Catalyst/Conditions | Reference |

|---|---|---|

| Carboxylic Acids | Microwave irradiation, catalyst-free | thieme-connect.com |

| Aldehydes | Samarium triflate, aqueous medium | organic-chemistry.org |

| β-Diketones | Brønsted acid and CuI | organic-chemistry.org |

| Orthoesters | Nano-TiO2 supported catalyst | rsc.org |

| Tertiary Amides | Tf2O and 2-Fluoropyridine | nih.gov |

Transition metal catalysis offers powerful and versatile pathways to the benzoxazole core, often proceeding through different mechanisms than classical condensation. mdpi.com These methods include intramolecular cross-coupling reactions and oxidative cyclizations. A general method involves the copper-catalyzed cyclization of ortho-haloanilides, where a catalyst system of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) is effective. organic-chemistry.org This reaction is believed to proceed via an oxidative insertion/reductive elimination pathway. organic-chemistry.org

Iron-catalyzed strategies have also been developed, such as the redox condensation of o-hydroxynitrobenzenes with alcohols, which provides a wide range of 2-substituted benzoxazoles. organic-chemistry.org Palladium catalysts are employed in reactions like the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the formation of benzoxazoles. researchgate.netscienceandtechnology.com.vn This method significantly reduces reaction times compared to conventional heating. scienceandtechnology.com.vn A notable application is the direct synthesis of 2-substituted benzoxazoles from the reaction of 2-aminophenol with carboxylic acids under solvent-free and catalyst-free conditions, driven by microwave energy. thieme-connect.com

Another efficient protocol involves the microwave-assisted, hydrogen peroxide-mediated cyclodesulfurization of a thiourea (B124793) intermediate, formed in situ from 2-aminophenol and an isothiocyanate, to yield the desired benzoxazole. tandfonline.comtandfonline.com Furthermore, microwave irradiation has been used in the condensation of 2-aminophenol with benzoyl chlorides using a sulfonic acid functionalized SBA-15 nanoporous acid catalyst, achieving good product yields in minutes. researchgate.net

| Reactants | Catalyst/Reagent | Conditions | Advantage | Reference |

|---|---|---|---|---|

| 2-Aminophenol + Carboxylic Acid | None | Solvent-free, MW | Catalyst and solvent-free | thieme-connect.com |

| 2-Aminophenol + Isothiocyanate | H2O2 | Ethanol, MW | Metal- and base-free | tandfonline.com |

| 2-Aminophenol + Aromatic Aldehyde | Iodine | Solvent-free, MW | Environmentally friendly oxidant | scienceandtechnology.com.vn |

| 2-Aminophenol + Benzoyl Chloride | Sulfonic acid functionalized SBA-15 | Solvent-free, MW | Reusable catalyst, short reaction time | researchgate.net |

Electrochemical synthesis provides an environmentally benign alternative for constructing benzoxazoles, avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.orgacs.org One approach involves the indirect, "ex-cell" electrochemical synthesis from imines, using a recyclable iodine(I)/iodine(III) redox mediator. acs.org Another method is the direct electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of benzylamines, which proceeds through an ECCE (electron transfer-chemical reaction-chemical reaction-electron transfer) mechanism to form 2-arylbenzoxazoles in aqueous solutions. rsc.org

Anodic oxidation can also be used for intramolecular C-H amination. core.ac.uk For instance, the electrochemical oxidation of 2-pyrimidyloxybenzenes leads to a cyclized pyrimidinium ion, which upon treatment with an amine like piperidine, yields a 2-aminobenzoxazole (B146116) derivative. core.ac.uk

Certain molecular rearrangements can be harnessed to construct the benzoxazole ring. The Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution, has been effectively used. acs.org One such strategy involves the amination of benzoxazole-2-thiol, which is mediated by chloroacetyl chloride and proceeds via an intramolecular Smiles rearrangement to produce N-substituted 2-aminobenzoxazoles. acs.org Another pathway involves a NaOCl mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines to form 2-substituted benzoxazoles. organic-chemistry.org Unexpected benzoxazole formation has also been observed from the reaction of benzoylthioureas with diacetoxyiodobenzene, where a rearrangement leads to the oxazole (B20620) ring instead of the expected thiazole (B1198619) ring. ijpbs.com

Introduction and Functionalization of the Sulfonate Moiety

The introduction of a sulfonate group at the 2-position of the benzoxazole ring is a critical step in the synthesis of Potassium 1,3-benzoxazole-2-sulfonate. Direct sulfonation at the C2 position is challenging due to the electronic nature of the heterocycle. Therefore, indirect methods are typically employed, often starting from a precursor that can be readily converted to the desired sulfonate.

A common strategy involves using 2-mercaptobenzoxazole (B50546) as a key intermediate. The thiol group at the 2-position can be oxidized to a sulfonic acid or a sulfonyl halide. google.com For instance, thiols can be oxidized to sulfonyl chlorides using chlorine in the presence of water under controlled conditions. google.com These sulfonyl chlorides are versatile intermediates that can be subsequently hydrolyzed to the corresponding sulfonic acid. Finally, neutralization of the sulfonic acid with a potassium base, such as potassium hydroxide (B78521), would yield the target compound, this compound.

Alternatively, sulfonic acids can be prepared through other routes, and then converted to sulfonyl halides using reagents like phosphorus pentachloride (PCl₅). google.com A patent describing the synthesis of benzoxazole sulfonamides outlines a process where a 2-alkylthio-benzoxazole is reacted with a sulfonation agent, followed by the introduction of a leaving group to form a sulfonyl derivative, which highlights the feasibility of functionalizing the benzoxazole core with a sulfonyl group for further elaboration. google.com

Direct Sulfonation and Regioselectivity

Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the benzoxazole backbone. This electrophilic aromatic substitution is challenging due to the potential for multiple isomers and the need for harsh reaction conditions, such as using strong acids. The position of sulfonation (regioselectivity) is governed by the electronic properties of the benzoxazole ring system. While specific studies on the direct sulfonation of the parent benzoxazole to yield the 2-sulfonate are not extensively detailed in the provided research, the principles of electrophilic substitution on heterocyclic compounds suggest that the reaction would require a potent sulfonating agent. The use of reagents like chlorosulfonic acid is a common method for introducing sulfonate groups onto aromatic rings. ajchem-a.com

Derivatization Strategies for Sulfonate Incorporation and Transformation

An alternative to direct sulfonation is the use of derivatization strategies where the sulfonate group is incorporated through a multi-step synthetic sequence. This often provides better control over regioselectivity. One common approach involves the condensation of a 2-aminophenol with a carbonyl compound or its equivalent that already contains the desired sulfonate functionality or a precursor group. acs.orgnih.gov

For instance, the synthesis could proceed via the cyclization of a 2-aminophenol with a precursor carrying a functional group at the carbon destined to become the C2 position of the benzoxazole ring. This functional group can then be transformed into a sulfonate group. nih.gov Such multi-step strategies, while potentially longer, allow for the synthesis of specific isomers that are difficult to obtain through direct functionalization. nih.gov

Formation of Potassium Salts from Benzoxazole Sulfonic Acid Precursors

Once the benzoxazole sulfonic acid precursor is synthesized, the formation of the corresponding potassium salt is typically a straightforward acid-base reaction. This involves treating the sulfonic acid with a suitable potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The acidic proton of the -SO₃H group is readily abstracted by the base, forming the potassium sulfonate salt and water or other byproducts. This type of salt formation is a common and well-established chemical transformation. nih.gov The reaction is generally driven to completion, resulting in a high yield of the desired salt.

Green Chemistry Approaches in Benzoxazole Sulfonate Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies for the synthesis of heterocyclic compounds like benzoxazoles. rsc.orgut.ac.irjetir.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.comarabjchem.org

Development of Solvent-Free and Environmentally Benign Protocols

A significant advancement in green chemistry is the development of solvent-free reaction conditions. scispace.comresearchgate.net Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste. For the synthesis of the core benzoxazole structure, numerous protocols have been developed that proceed efficiently without a solvent, often using thermal or microwave irradiation to drive the reaction. arabjchem.orgresearchgate.netnih.gov For example, the condensation of 2-aminophenols with aldehydes or acyl chlorides can be achieved by heating the neat reactants, sometimes with a solid-supported catalyst. scispace.comresearchgate.net These methods simplify workup procedures, reduce waste, and are often faster than solvent-based alternatives. nih.gov

| Catalyst System | Reactants | Conditions | Yield | Source |

| NaHSO₄-SiO₂ | o-Substituted aminoaromatics + Acyl chlorides | Neat, 100°C | High | scispace.comresearchgate.net |

| LAIL@MNP | 2-Aminophenol + Benzaldehyde | Solvent-free, Sonication, 70°C | Up to 90% | nih.gov |

| [BDBDIm]Br | 2-Amino-4-chlorophenol + Salicylic acid derivatives | Solvent-free, Room Temp. | 82-95% | tandfonline.com |

This table is interactive and can be sorted by column.

Catalytic Systems for Enhanced Sustainability (e.g., Nanocatalysts, Ionic Liquids)

The use of advanced catalytic systems is a cornerstone of green synthesis. Catalysts increase reaction rates and selectivity, allowing for milder reaction conditions and reducing the need for stoichiometric reagents. nih.gov

Nanocatalysts : Nanoparticles, due to their high surface-area-to-volume ratio, often exhibit superior catalytic activity. rsc.org Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, have been successfully employed in the synthesis of benzoxazole derivatives. ajchem-a.comajchem-a.com A key advantage of these magnetic catalysts is their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse over multiple cycles without significant loss of activity. ajchem-a.comnih.govajchem-a.com

Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that can act as both solvents and catalysts. nih.gov They are valued in green chemistry for their negligible vapor pressure, high thermal stability, and recyclability. acs.orgnih.gov Bis-ionic liquids and Brønsted acidic ionic liquids have been shown to be effective catalysts for benzoxazole synthesis, often under solvent-free conditions, leading to high yields and simplified catalyst reuse. nih.govtandfonline.comnih.gov

| Catalyst Type | Example | Key Advantages | Source |

| Nanocatalyst | Fe₃O₄@SiO₂-SO₃H | Reusable, easily separated by magnet, high efficiency. | ajchem-a.comajchem-a.com |

| Ionic Liquid | [BDBDIm]Br | Reusable, mild/room temperature conditions, solvent-free. | tandfonline.com |

| Ionic Liquid Gel | BAIL gel | Heterogeneous, reusable, high yields, solvent-free. | acs.orgnih.gov |

This table is interactive and can be sorted by column.

Principles of Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass ends up in the desired product. numberanalytics.comjocpr.comnih.gov Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. jocpr.comnih.gov

In the context of benzoxazole sulfonate synthesis, applying these principles involves choosing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. For example, a condensation reaction to form the benzoxazole ring, where water is the only byproduct, is generally more atom-economical than a substitution reaction that generates stoichiometric amounts of salt waste. nih.gov The use of catalytic, rather than stoichiometric, reagents is a key strategy for improving atom economy. researchgate.net Life cycle assessment (LCA) studies comparing different synthetic routes have confirmed that greener approaches, particularly those using continuous-flow technology and recyclable catalysts, significantly reduce waste and environmental impact compared to traditional batch methods. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of Benzoxazole Sulfonates

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

LC-MS/MS is the premier technique for the analysis of non-volatile, polar compounds like Potassium 1,3-benzoxazole-2-sulfonate in complex mixtures. chromatographyonline.com Method development involves optimizing both the liquid chromatography separation and the mass spectrometer's detection parameters.

Liquid Chromatography (LC):

Column: A reversed-phase column (e.g., C18) is typically used. glsciences.com

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a modifier such as formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is common. The gradient is optimized to achieve good separation from impurities and a sharp peak shape for the target analyte. phenomenex.com

Tandem Mass Spectrometry (MS/MS):

Ionization: Electrospray ionization (ESI) is the preferred method for polar, ionic compounds. For this compound, analysis would likely be performed in negative ion mode to detect the [M-K]⁻ anion (the 1,3-benzoxazole-2-sulfonate ion).

Fragmentation: In MS/MS analysis, the precursor ion (the parent molecule's ion) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is highly specific and can be used for definitive identification and quantification. Expected fragmentation for the 1,3-benzoxazole-2-sulfonate anion might include the loss of SO₃ (80 Da) or SO₂ (64 Da). nih.gov

This technique is highly sensitive and selective, making it ideal for detecting trace amounts of the compound in various matrices. researchgate.net

Table 3: Illustrative LC-MS/MS Parameters for Analysis of Related Compounds (Note: These are typical parameters used for analyzing sulfonamides or benzodiazepines and would be a starting point for method development for this compound.)

| Parameter | Setting |

| LC Column | Kinetex® 2.6 µm Biphenyl, 50 x 3.0 mm phenomenex.com |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile phenomenex.com |

| Flow Rate | 500 µL/min phenomenex.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | m/z of [M-K]⁻ |

| Product Ions | Specific fragments (e.g., [M-K-SO₃]⁻) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net Due to its nature as a salt, this compound is non-volatile and cannot be analyzed directly by GC-MS.

However, GC-MS could be employed if the compound is first converted into a more volatile derivative. For example, chemical derivatization could transform the sulfonate salt into a corresponding sulfonyl chloride or a methyl sulfonate ester. These derivatives would be more amenable to vaporization and passage through a GC column. The mass spectrometer would then detect the derivative, and its fragmentation pattern could be used to confirm the original structure. While less direct than LC-MS, this approach can be useful in certain analytical contexts. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. For this compound, these methods confirm the presence of the core benzoxazole (B165842) ring system and the sulfonate group through their characteristic vibrational modes.

The FT-IR spectrum of a benzoxazole derivative is characterized by several key absorption bands. The C=N stretching vibration within the oxazole (B20620) ring is typically observed in the range of 1672–1566 cm⁻¹. esisresearch.org Specifically for benzoxazole structures, this peak has been reported around 1517-1520 cm⁻¹. esisresearch.org The asymmetric and symmetric stretching vibrations of the C-O-C group in the oxazole ring are also prominent, appearing around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. esisresearch.org

The sulfonate group (SO₃⁻) provides a distinct and strong signature in the vibrational spectrum. The asymmetric S=O stretching vibration gives rise to a strong band typically in the 1350-1140 cm⁻¹ region, while the symmetric S=O stretch appears as a strong band around 1175-1030 cm⁻¹. scielo.brnih.gov Additionally, the S-O stretching vibration can be observed in the 1000-750 cm⁻¹ range. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Benzoxazole Ring | C=N Stretch | 1517 - 1566 | FT-IR, Raman |

| Benzoxazole Ring | C-O-C Asymmetric Stretch | ~1233 - 1250 | FT-IR |

| Benzoxazole Ring | C-O-C Symmetric Stretch | ~1029 - 1079 | FT-IR |

| Sulfonate (SO₃⁻) | S=O Asymmetric Stretch | 1140 - 1350 | FT-IR |

| Sulfonate (SO₃⁻) | S=O Symmetric Stretch | 1030 - 1175 | FT-IR, Raman (Strong) |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FT-IR, Raman |

Chromatographic Separation Techniques for Purity Profiling

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly relevant.

Reversed-phase HPLC (RP-HPLC) is the most common methodology for the analysis of aromatic sulfonates. Purity profiling of this compound would typically employ a C8 or C18 stationary phase, which separates compounds based on hydrophobicity.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. For ionic compounds like sulfonates, the addition of an electrolyte, such as sodium perchlorate, or an ion-pairing reagent to the mobile phase can improve peak shape and retention. mdpi.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of a complex mixture with good resolution. Detection is typically performed using a UV detector, set at a wavelength where the benzoxazole chromophore absorbs strongly. For benzimidazole (B57391) derivatives, detection wavelengths of 254 nm and 288 nm have been effectively used. nih.govptfarm.pl

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C8 or C18, 5 µm particle size |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer) or water with electrolyte (e.g., 0.075 M NaClO₄) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., 254 nm or 288 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative to HPLC, utilizing supercritical carbon dioxide (CO₂) as the primary mobile phase. twistingmemoirs.comteledynelabs.com This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure due to the low viscosity and high diffusivity of supercritical fluids. twistingmemoirs.comyoutube.com

SFC is well-suited for the analysis of both polar and non-polar compounds. teledynelabs.com For highly polar or ionic analytes like this compound, a polar co-solvent (modifier) such as methanol is typically added to the CO₂ mobile phase to increase its solvating power. twistingmemoirs.com The separation of ionic species like organic sulfonates can be further enhanced by incorporating additives or ion-pairing agents into the mobile phase. nih.gov SFC has proven effective for impurity profiling and chiral separations in the pharmaceutical industry, making it a valuable tool for assessing the purity of complex mixtures containing benzoxazole sulfonates. twistingmemoirs.comyoutube.comchromatographyonline.com

While the previous sections focus on analyzing the compound itself, the benzoxazole sulfonate structure is highly effective as a derivatization reagent. Specifically, Sodium or this compound is used to "tag" other molecules that lack a chromophore or fluorophore, enabling their detection in HPLC.

This strategy is particularly important for the analysis of aliphatic amines and amino acids, which have very low UV detection sensitivities. The sulfonate group at the 2-position of the benzoxazole ring is labile and susceptible to nucleophilic displacement by primary or secondary amines. The parent compound, this compound, is non-fluorescent. However, upon reaction with an amine or amino acid, it forms a highly fluorescent 2-amino-benzoxazole derivative. These derivatives exhibit an intense blue fluorescence under UV light, allowing for highly sensitive and specific detection using a fluorescence detector. This reaction can be performed pre-column, before injection into the HPLC, or in a post-column reactor after separation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzoxazole ring system is a strong chromophore, making this technique suitable for its characterization and quantification.

The UV absorption of benzoxazole and its derivatives is primarily due to π → π* electronic transitions within the conjugated aromatic system. researchgate.netbohrium.com The spectrum of the parent benzoxazole molecule shows a moderately intense absorption system near 274 nm (36,493 cm⁻¹) and a much stronger absorption at higher energies. nist.gov

Substitution on the benzoxazole ring can significantly alter the absorption characteristics. The sulfonate group at the 2-position acts as an auxochrome, which can modify the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). Studies on other 2-substituted benzoxazole derivatives show that they absorb strongly in the UVA and UVB regions of the electromagnetic spectrum. For instance, various 2-(2'-hydroxyphenyl)benzoxazole derivatives exhibit λmax values in the range of 336 to 374 nm. scielo.brresearchgate.net These transitions are identified as π → π* in nature, often with some degree of intramolecular charge transfer character, where electron density moves across the molecule upon excitation. bohrium.com The specific λmax for this compound would be influenced by the electron-withdrawing nature of the sulfonate group attached directly to the heterocyclic ring.

Colorimetric Methods for Sulfonate Detection and Quantification

Colorimetric analysis serves as a valuable technique for the detection and quantification of sulfonate compounds, including aromatic variants like benzoxazole sulfonates. These methods are predicated on chemical reactions that produce a colored product, where the intensity of the color is directly proportional to the concentration of the sulfonate analyte in the solution. The quantification is typically achieved by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer and comparing it to a calibration curve generated from standards of known concentrations.

The primary mechanisms underpinning colorimetric methods for sulfonates involve ion-pair formation with cationic dyes or specific chemical reactions that lead to a chromophoric product.

Ion-Pair Extraction Spectrophotometry

A prevalent method for the determination of anionic compounds like sulfonates involves the formation of an ion-pair complex with a large cationic dye molecule. The sulfonate anion (R-SO₃⁻) associates with the dye cation (D⁺) to form a neutral ion-pair (D⁺, R-SO₃⁻). This complex can then be extracted into an immiscible organic solvent, and the absorbance of the organic phase is measured.

Metachromatic dyes are particularly useful for this application. These dyes exhibit a change in color and absorption wavelength upon interaction with polyionic compounds such as sulfonates. google.com The alignment of dye molecules with the anionic charges on the sulfonates causes a shift in the wavelength of maximum absorbance (λmax), which is observable as a color change. google.com The concentration of the sulfonate can be determined by measuring the absorbance at the new wavelength. google.com

For sulfonate determination, the pH of the aqueous solution is typically adjusted to less than 3.0 to ensure the sulfonate group is in its anionic form and to optimize the reaction conditions. google.com

Table 1: Metachromatic Dyes for Sulfonate Quantification

| Cationic Dye | Principle | Typical λmax | pH Condition | Applicable Concentration Range |

| Pinacyanol Chloride | Metachromatic shift | 480-490 nm | < 3.0 | Not Specified |

| Crystal Violet | Ion-pair complex formation and adsorption onto PVC | 596 nm | ~2.0 (in presence of H₂SO₄) | 0.2 - 10 ppm |

| Nile Blue A | Metachromatic shift | 630-640 nm | < 3.0 | Not Specified |

Data compiled from multiple sources. google.comjst.go.jp

A notable example involves the use of Crystal Violet with alkylbenzenesulfonates. jst.go.jp The method is based on the formation of a CV-sulfonate complex that is selectively adsorbed onto a plasticized polyvinyl chloride (PVC) sheet. jst.go.jp The intensity of the color on the sheet, which can be measured spectrophotometrically, is proportional to the sulfonate concentration in the sample. jst.go.jp The detection limit for this specific method has been reported to be as low as 0.2 ppm. jst.go.jp

Reaction-Based Colorimetric Methods

Alternative methods rely on a chemical reaction where the sulfonate participates in the formation of a colored product. One such method, developed for alkyl benzene (B151609) sulfonates, uses o-tolidine (B45760) and sodium hypochlorite. acs.org The reaction produces a characteristic blue color, the intensity of which can be correlated to the sulfonate concentration. acs.org While initially developed as a qualitative test, it was later adapted for quantitative analysis. acs.org

Another approach involves diazotization followed by a coupling reaction, a method commonly used for determining sulfonamides in pharmaceutical preparations. nih.gov This process is based on the diazotization of a primary amino group (if present in the aromatic sulfonate structure) and its subsequent coupling with a chromogenic agent, such as 8-hydroxyquinoline, in an alkaline medium to produce a stable, colored azo dye. nih.gov The resulting product exhibits a distinct absorption maximum, for instance at 500 nm in the case of certain sulfonamides, allowing for sensitive spectrophotometric quantification. nih.gov The applicability of this method to benzoxazole sulfonates would depend on the presence of a suitable functional group for diazotization.

Table 2: Summary of Reaction-Based Colorimetric Findings

| Reagent System | Analyte Type | Principle | λmax | Detection Limit |

| o-Tolidine / Sodium Hypochlorite | Alkyl Benzene Sulfonates | Color formation | 500-600 nm | ~1 ppm |

| Diazotization / 8-Hydroxyquinoline | Sulfonamides | Azo dye formation | 500 nm | 0.03-0.05 µg/mL |

Data compiled from multiple sources. acs.orgnih.gov

In all colorimetric methods, accurate quantification requires the preparation of a standard curve. This is achieved by measuring the absorbance of several standard solutions containing known concentrations of the target sulfonate. The absorbance values are then plotted against their corresponding concentrations, and a linear regression is applied to the data points. The concentration of the sulfonate in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the standard curve. epa.gov

Computational and Theoretical Investigations of Potassium 1,3 Benzoxazole 2 Sulfonate

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a staple in computational chemistry for predicting molecular properties due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations for the 1,3-benzoxazole-2-sulfonate anion are used to determine its optimized geometry, electronic characteristics, and reactivity profile. dergipark.org.tr

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.orgirjweb.com

HOMO: For the 1,3-benzoxazole-2-sulfonate anion, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen atoms of the sulfonate group and the fused benzene (B151609) ring, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the heterocyclic benzoxazole (B165842) ring system, suggesting these areas are susceptible to nucleophilic attack.

Energy Gap (ΔE): A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and polarizability. semanticscholar.orgirjweb.com Conversely, a large energy gap indicates high stability. irjweb.com DFT calculations for benzoxazole derivatives show that the energy gap can be tuned by adding different functional groups. semanticscholar.org For instance, studies on related benzoxazole structures have reported energy gaps in the range of 3.8 to 4.3 eV, indicating good stability but also potential for chemical interactions. semanticscholar.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.27 |

Data is illustrative and based on calculations for a model benzoxazole derivative. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. For 1,3-benzoxazole-2-sulfonate, these regions would be concentrated around the highly electronegative oxygen atoms of the sulfonate group and, to a lesser extent, the nitrogen and oxygen atoms within the oxazole (B20620) ring. researchgate.net

Blue Regions: This color signifies positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms of the benzene ring.

Analysis of the MEP map provides a clear picture of the molecule's polarity and its preferred sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

From the HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. irjweb.comnih.gov These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding molecular behavior. researchgate.netfrontiersin.org

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability and lower reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. irjweb.com

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.14 |

| Chemical Softness (S) | 0.47 |

| Electronegativity (χ) | 4.12 |

| Chemical Potential (μ) | -4.12 |

| Electrophilicity Index (ω) | 3.96 |

Values are illustrative and derived from the data in Table 1.

Chemical reactions are typically carried out in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. researchgate.netimist.ma These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute molecule.

Studies on benzoxazole and related heterocyclic compounds show that solvent polarity can alter the energies of the HOMO and LUMO orbitals. researchgate.netresearchgate.net This change affects the HOMO-LUMO gap and, consequently, the reactivity descriptors. For example, polar solvents can stabilize charged or highly polar states, leading to shifts in electronic absorption spectra (solvatochromism). imist.manih.gov By performing DFT calculations in different simulated solvents, one can predict how the electronic properties and reactivity profile of Potassium 1,3-benzoxazole-2-sulfonate would change in various chemical environments, from nonpolar to polar protic or aprotic solvents. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. esisresearch.orgnih.gov

A theoretical vibrational analysis for 1,3-benzoxazole-2-sulfonate would involve first optimizing the molecular geometry and then calculating the harmonic frequencies. nih.gov The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; thus, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign each calculated frequency to specific molecular motions, such as C-H stretching, C=N stretching of the oxazole ring, or the characteristic symmetric and asymmetric stretches of the SO₃ group. esisresearch.org This detailed assignment is crucial for interpreting experimental spectra and confirming the molecular structure. nih.gov

| Vibrational Mode | Calculated (Scaled) Frequency | Experimental Frequency | Assignment (PED) |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3075 | 3070 | ν(C-H) |

| C=N Stretch | 1530 | 1520 | ν(C=N) |

| C-O-C Stretch | 1150 | 1144 | ν(C-O-C) |

Data is illustrative and based on published studies of substituted benzoxazoles. esisresearch.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms over time. acs.orgdiva-portal.org MD simulations are invaluable for conformational analysis, revealing how a molecule flexes, rotates, and changes its shape in response to its environment. nih.gov

For this compound, MD simulations could be used to explore the rotational freedom around the C-S single bond connecting the benzoxazole ring to the sulfonate group. These simulations can identify the most stable conformers and the energy barriers for converting between them. acs.orgdiva-portal.org Understanding the conformational landscape is essential, as different conformers can have distinct chemical properties and biological activities. MD simulations can be performed in a vacuum to study intrinsic properties or in a simulated solvent to understand how intermolecular interactions with solvent molecules influence the conformational preferences and dynamics of the compound. researchgate.net

Investigation of Dynamic Behavior and Solution-Phase Interactions

Molecular dynamics (MD) simulations are a primary tool for investigating the dynamic behavior of molecules like this compound in solution. rsc.orgmdpi.com These simulations model the movement of atoms over time, providing insights into how the solute interacts with solvent molecules.

In an aqueous environment, the potassium ion would dissociate, and the 1,3-benzoxazole-2-sulfonate anion would be solvated by water molecules. MD simulations can map the hydration shell around the sulfonate group, showing strong hydrogen bonding interactions with water. The simulations would also reveal the dynamic nature of these interactions, with water molecules continuously exchanging places. For sulfonated polymers, MD simulations have been used to investigate the structure of hydration shells and their effect on ion transport. researchgate.net Such studies on this compound could elucidate its solubility, aggregation behavior, and the influence of the solvent on its conformational stability. mdpi.com

Conformational Landscapes and Flexibility

The 1,3-benzoxazole ring system is relatively rigid and planar. However, substituents can introduce degrees of conformational freedom. For derivatives with flexible side chains, computational methods can be used to explore the conformational landscape.

By systematically rotating torsion angles of substituents, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers. For instance, in a study of benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, conformational analysis was performed by varying the dihedral angle between the benzothiazole and an attached phenyl ring to identify the most stable conformations. mdpi.com This type of analysis helps in understanding which shapes the molecule is likely to adopt, a critical factor for its reactivity and ability to bind to other molecules.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the mechanisms of chemical reactions. nih.govresearchgate.net These methods can model the electronic structure of molecules and compute the energetics of different reaction pathways. For benzoxazole synthesis, DFT calculations have been used to corroborate experimental findings and provide detailed mechanistic insights. researchgate.netmarmara.edu.tr

Transition State Analysis and Energy Barrier Determination

A key aspect of elucidating a reaction mechanism is the identification of transition states and the calculation of the associated energy barriers (activation energies). wikipedia.org Transition state theory helps explain the rates of chemical reactions. wikipedia.org Computational studies on the formation of benzoxazoles have successfully modeled these pathways. researchgate.net

For example, in the oxidative cyclization to form a benzoxazole ring, different mechanistic pathways can be proposed. DFT calculations can determine the geometry of the transition state for each proposed step and calculate its free energy. The pathway with the lowest energy barrier is considered the most plausible. One study on benzoxazole formation compared two pathways, finding a concerted reductive elimination pathway with a Gibbs free energy barrier (ΔG‡) of 7.6 kcal/mol to be significantly more favorable than an alternative pathway with a barrier of 18.0 kcal/mol. researchgate.net This demonstrates the power of computational analysis in distinguishing between competing mechanisms. researchgate.netnih.gov

| Reaction Pathway | Transition State | Calculated Gibbs Free Energy of Activation (ΔG‡) | Plausibility |

|---|---|---|---|

| Pathway B (Stepwise) | TS-3 | 18.0 kcal/mol | Less Favorable |

| Pathway C (Concerted) | TS-1 | 7.6 kcal/mol | Most Favorable |

Data sourced from computational studies on benzoxazole formation. researchgate.net

Mechanistic Probing through Computational Modeling

Computational modeling allows for a step-by-step investigation of a proposed reaction mechanism. researchgate.net In the synthesis of 2-substituted benzoxazoles, for example, a plausible mechanism involves the activation of a carbonyl group, nucleophilic attack by 2-aminophenol (B121084), and subsequent intramolecular cyclization and elimination. nih.govnih.gov Each of these steps can be modeled to understand the flow of electrons and the stability of intermediates.

DFT calculations can confirm the viability of proposed intermediates and transition states. researchgate.netmarmara.edu.tr For instance, models have been used to explain the selectivity in cyclization reactions, such as why a 5-endo-trig reaction might be preferred over a 6-exo-trig pathway in the formation of certain benzoxazole derivatives. researchgate.netmarmara.edu.tr These computational results provide a detailed picture that is often difficult to obtain through experimental means alone. researchgate.net

Computational Predictions for Intermolecular Interactions

The benzoxazole scaffold can participate in a variety of intermolecular interactions that are crucial for its behavior in condensed phases and its interaction with biological targets. mdpi.com These interactions include hydrogen bonding, π-stacking, and hydrophobic interactions. mdpi.com Computational methods can predict the strength and geometry of these interactions. Quantum chemical calculations can be used to model the interaction energies between pairs of molecules, helping to understand crystal packing or binding to a receptor. researchgate.net

Molecular Docking Studies with Relevant Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ijpsdronline.com This method is widely used in drug discovery to screen for potential inhibitors. Numerous studies have performed molecular docking of benzoxazole derivatives with various protein targets to explore their therapeutic potential. researchgate.netnih.govijpsonline.comnih.govnih.govtandfonline.combiotech-asia.orgresearchgate.net

In these studies, the benzoxazole derivative is placed into the active site of the target protein, and a scoring function is used to estimate the binding affinity. The results provide insights into the binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. For example, docking studies have shown that benzoxazole derivatives can interact with the active site of enzymes like cyclooxygenase-2 (COX-2) and DNA gyrase. ijpsonline.comnih.gov The docking scores indicate the predicted binding affinity, with more negative values suggesting stronger binding. researchgate.net

| Benzoxazole Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 3n | COX-2 | Not specified | Arg-120, Tyr-355, Lys-83, Ser-471 |

| Compound 12l | VEGFR-2 | Not specified | (Inhibitory activity reported) |

| Formazan derivative 4c | 4URO Receptor | -8.0 | Not specified |

| Various derivatives | mTOR (4JT5 protein) | -7.08 to -7.43 | Not specified |

Data compiled from various docking studies on benzoxazole derivatives. researchgate.netresearchgate.net

Binding Energy Calculations (e.g., MM/PBSA)

Information not available in the public domain.

Reaction Chemistry and Functional Group Interconversions of Benzoxazole Sulfonates

Reactivity of the Benzoxazole (B165842) Heterocyclic Ring

The benzoxazole ring system, consisting of a fused benzene (B151609) and oxazole (B20620) ring, possesses a unique electronic character that dictates its reactivity towards various reagents.

The regioselectivity of SEAr reactions on the benzoxazole ring is influenced by the electron-donating nature of the ring oxygen and the electron-withdrawing nature of the imine-like nitrogen. This interplay directs incoming electrophiles preferentially to specific positions on the benzene ring. For instance, the nitration of 2-phenyl benzoxazole with nitric and sulfuric acid results in substitution predominantly at the C6-position, yielding 6-nitro-2-phenyl benzoxazole. globalresearchonline.net This suggests that the positions para (C6) and ortho (C4) to the ring oxygen are electronically activated. However, the C4 position is subject to greater steric hindrance. The sulfonate group at the C2 position is electron-withdrawing, which deactivates the ring system towards electrophilic attack compared to unsubstituted benzene, but the directing effects of the fused ring still determine the position of substitution. vanderbilt.edu

Common electrophilic aromatic substitution reactions and their expected regioselectivity on the benzoxazole scaffold are summarized below.

| Reaction | Reagents | Electrophile | Primary Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | C6 |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | C6 |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | C6 |

The C2 carbon of the benzoxazole ring is part of a carbiminyl bond (O-C=N) and is inherently electrophilic. This position is susceptible to nucleophilic attack, particularly if the ring nitrogen is protonated or alkylated, or if a good leaving group is present at C2. researchgate.net While the sulfonate group can act as a leaving group (discussed in section 5.2), other nucleophilic reactions can also occur on the ring. For example, some 2-substituted benzoxazoles undergo addition reactions with potent nucleophiles like dialkyl acetylenedicarboxylates. rsc.org

Nucleophilic substitution reactions directly on the benzene portion of the ring are generally unfavorable unless activated by strongly electron-withdrawing groups, such as a nitro group. If a halogen were introduced at the C6 position via electrophilic substitution, it could potentially be displaced by a strong nucleophile in a nucleophilic aromatic substitution (SNAr) reaction.

Transformations Involving the Sulfonate Group

The sulfonate group (-SO₃⁻) is a versatile functional handle that can be readily converted into other sulfur-containing functionalities or be displaced through solvolysis.

Aryl sulfonates can undergo solvolysis, a reaction in which the solvent molecule acts as the nucleophile. The mechanism is generally considered to be SN2-like, involving the nucleophilic attack of a solvent molecule (e.g., water, alcohol) on the sulfur atom. nih.gov This leads to the cleavage of the sulfur-oxygen bond, displacing the benzoxazol-2-oxide anion as the leaving group.

The rate of solvolysis is influenced by the stability of the leaving group and the nucleophilicity of the solvent. In the case of hydrolysis (using water), the potassium sulfonate is converted to the corresponding sulfonic acid and 2-hydroxybenzoxazole. It is important to distinguish this reaction from the acid-catalyzed hydrolysis of the benzoxazole ring itself, which cleaves the C–O bond of the heterocycle to form an amidophenol. rsc.org

| Solvent | Reaction Type | Products |

|---|---|---|

| Water (H₂O) | Hydrolysis | 1,3-Benzoxazole-2-sulfonic acid + Potassium hydroxide (B78521) |

| Methanol (B129727) (CH₃OH) | Methanolysis | Methyl 1,3-benzoxazole-2-sulfonate + Potassium hydroxide |

| Ethanol (C₂H₅OH) | Ethanolysis | Ethyl 1,3-benzoxazole-2-sulfonate + Potassium hydroxide |

The potassium sulfonate salt is a gateway to a wide array of other sulfur-containing functional groups. A common and highly effective strategy involves a two-step process: first, the conversion of the sulfonate to a more reactive sulfonyl halide, followed by reaction with a suitable nucleophile. google.com

Step 1: Formation of Benzoxazole-2-sulfonyl Chloride The potassium sulfonate can be converted to the highly reactive 1,3-benzoxazole-2-sulfonyl chloride by treatment with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). google.comresearchgate.net

Step 2: Nucleophilic Substitution The resulting sulfonyl chloride is a potent electrophile that readily reacts with a variety of nucleophiles to yield diverse derivatives. For example, reaction with ammonia or primary/secondary amines affords the corresponding sulfonamides. This transformation is particularly valuable in medicinal chemistry for creating libraries of compounds with varied biological activities. chemistryviews.orgderpharmachemica.comresearchgate.net

The table below outlines the conversion of the sulfonyl chloride intermediate to various other functionalities.

| Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| Ammonia (NH₃) | -SO₂NH₂ | Primary Sulfonamide |

| Primary Amine (RNH₂) | -SO₂NHR | Secondary Sulfonamide |

| Secondary Amine (R₂NH) | -SO₂NR₂ | Tertiary Sulfonamide |

| Water (H₂O) | -SO₃H | Sulfonic Acid |

| Alcohol (ROH) | -SO₃R | Sulfonate Ester |

Directed Derivatization and Scaffold Modification

The reaction chemistry of the benzoxazole ring and the sulfonate group provides a powerful toolkit for directed derivatization and modification of the molecular scaffold. These modifications are often employed in the development of new therapeutic agents, as the benzoxazole core is a recognized pharmacophore found in many biologically active molecules. mdpi.comnih.gov

A synthetic strategy can involve a sequence of reactions to build molecular complexity. For example, one could start with Potassium 1,3-benzoxazole-2-sulfonate and perform an electrophilic aromatic substitution, such as nitration, to install a functional group on the benzene ring at the C6 position. Subsequently, the sulfonate group could be converted into a sulfonamide. The nitro group could then be reduced to an amine, providing another site for further functionalization. This multi-step approach allows for the systematic exploration of the chemical space around the benzoxazole sulfonate core. The development of benzoxazole sulfonamides as HIV protease inhibitors serves as a prime example of such scaffold modification strategies. google.com

The following table summarizes potential derivatization strategies.

| Reaction Site | Reaction Type | Purpose | Example Derivative |

|---|---|---|---|

| Benzene Ring (C6) | Electrophilic Aromatic Substitution | Introduce substituents on the aromatic core | 6-Nitro-1,3-benzoxazole-2-sulfonate |

| Sulfonate Group | Conversion to Sulfonamide | Introduce a wide variety of R-groups via an amine | N-Alkyl-1,3-benzoxazole-2-sulfonamide |

| Sulfonate Group | Conversion to Sulfonate Ester | Modify polarity and steric properties | Methyl 1,3-benzoxazole-2-sulfonate |

| Multiple Sites | Sequential Reactions | Build complex, highly functionalized molecules | N-Alkyl-6-amino-1,3-benzoxazole-2-sulfonamide |

Regioselective Functionalization for Structure-Reactivity Studies

The ability to selectively introduce functional groups at specific positions on the benzoxazole ring is crucial for conducting systematic structure-reactivity studies of benzoxazole sulfonates. Regioselective C-H functionalization has emerged as a powerful tool for the synthesis of substituted benzoxazoles, which can then be converted to their sulfonate derivatives.

Recent research has demonstrated various strategies for the regioselective functionalization of the benzoxazole core, primarily targeting the C4, C5, and C7 positions of the fused benzene ring. nitrkl.ac.in The nitrogen atom within the oxazole ring can act as a directing group, facilitating ortho-C-H activation. nitrkl.ac.in However, functionalization at other positions often requires different strategies.

Palladium-catalyzed reactions have been effectively used for the C7 arylation of benzoxazoles. mdpi.com For instance, the reaction of benzoxazole with bromoarenes in the presence of a palladium catalyst and a suitable base can lead to the exclusive formation of C7-arylated products. mdpi.com This regioselectivity is attributed to a proposed mechanism involving N-assisted, palladium-catalyzed C-H bond cleavage. mdpi.com In some cases, the presence of a directing group, such as a hydroxyl group at the C6 position, can direct arylation to the C7 position. mdpi.com

Iron(III) chloride has been utilized for the para-selective C-H chlorination of 2-amidophenols, which can then be cyclized to form C5- and C5, C7-chlorinated benzoxazoles. nitrkl.ac.inresearchgate.net This method provides a direct route to halogenated benzoxazoles, which are versatile intermediates for further functionalization.

The following table summarizes selected methods for the regioselective functionalization of the benzoxazole ring system, which are instrumental for creating a library of precursors for benzoxazole sulfonates to be used in structure-reactivity relationship studies.

| Position | Reaction Type | Catalyst/Reagent | Key Features | Reference |

| C7 | Arylation | PdCl2 | Phosphine-free, high regioselectivity. | mdpi.com |

| C4 | Alkenylation | Pd(II) catalyst | Anilide as a directing group, tandem C-H activation and annulation. | nitrkl.ac.in |

| C5 and C7 | Chlorination | FeCl3 | Para-selective chlorination of 2-amidophenol precursor. | nitrkl.ac.inresearchgate.net |

| C4 | Arylation | Pd(II) catalyst | Aerobic conditions, tandem C-H ortho-arylation and annulation. | nitrkl.ac.in |

Exploration of Substituent Effects on Chemical Properties and Reactivity

The chemical properties and reactivity of this compound are significantly influenced by the nature and position of substituents on the benzoxazole ring. The principles of physical organic chemistry, particularly the Hammett equation, provide a quantitative framework for understanding these substituent effects. wikipedia.orglibretexts.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing groups (EWGs) and negative values indicating electron-donating groups (EDGs). The reaction constant, ρ, reflects the sensitivity of a particular reaction to these electronic effects. wikipedia.org

For benzoxazole sulfonates, substituents on the benzene ring can modulate the electron density of the entire heterocyclic system. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), are expected to decrease the electron density on the benzoxazole ring. This would increase the acidity of the N-H proton (if present in a precursor) and make the sulfonate group a better leaving group in nucleophilic substitution reactions. Conversely, electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), would increase the electron density, having the opposite effect.

A study on the electronic and charge transport properties of substituted benzothiazole (B30560) derivatives, a closely related heterocyclic system, demonstrated that the introduction of an electron-withdrawing -NO₂ group lowered the HOMO and LUMO energy levels, thereby reducing the energy gap. nih.govnih.gov In contrast, an electron-donating -CH₃ group could enhance hole injection capabilities. nih.govnih.gov Similar trends can be anticipated for substituted benzoxazole sulfonates, where such modifications would directly impact their electronic properties and reactivity.

The following table provides Hammett constants for some common substituents and their expected qualitative effects on the reactivity of the benzoxazole sulfonate system.

| Substituent | Hammett Constant (σp) | Electronic Effect | Expected Effect on Reactivity (e.g., Nucleophilic Attack at C2) |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing | Increase |

| -CN | 0.66 | Strongly Electron-Withdrawing | Increase |

| -Cl | 0.23 | Moderately Electron-Withdrawing | Increase |

| -H | 0.00 | Neutral | Baseline |

| -CH₃ | -0.17 | Weakly Electron-Donating | Decrease |

| -OCH₃ | -0.27 | Moderately Electron-Donating | Decrease |

| -NH₂ | -0.66 | Strongly Electron-Donating | Decrease |

Systematic studies involving the synthesis of a series of substituted benzoxazole sulfonates and the kinetic analysis of their reactions would allow for the determination of the reaction constant, ρ. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value would imply the opposite. Such studies are essential for fine-tuning the properties of these compounds for specific applications and for elucidating reaction mechanisms. Nonlinear Hammett plots can sometimes be observed, which may indicate a change in the reaction mechanism or the rate-determining step as the substituent is varied. wikipedia.org

Photochemical and Radical Reactions of Benzoxazole Sulfonates

Photoredox Catalysis in Benzoxazole Derivatization

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis, offering mild reaction conditions and unique reaction pathways. chemrxiv.org This approach has been successfully applied to the derivatization of benzoxazoles, providing efficient routes to functionalized products. researchgate.net

An effective protocol for the synthesis of 2-aryl benzoxazoles has been developed using visible-light-initiated photoredox catalysis. researchgate.net This method involves the reaction of benzoxazoles with α-keto acids in the presence of a photocatalyst, such as Eosin Y, without the need for a metal co-catalyst. researchgate.net The reaction proceeds under mild conditions and produces CO₂ as the only byproduct, simplifying product purification. researchgate.net This strategy demonstrates good reactivity for a range of substituted benzoxazoles and α-keto acids. researchgate.net

The general mechanism for such a photoredox-catalyzed reaction involves the excitation of the photocatalyst by visible light, followed by an electron transfer process to generate reactive intermediates. In the context of benzoxazole derivatization, this can lead to the formation of radical species that can then engage in C-H functionalization or cross-coupling reactions.

The application of photoredox catalysis to a this compound scaffold could enable novel derivatizations. For instance, the sulfonate group might be targeted for radical-mediated substitution, or the benzoxazole ring itself could be functionalized via C-H activation, depending on the reaction conditions and the nature of the photocatalyst and reactants.

A representative photoredox catalytic cycle for the derivatization of a generic benzoxazole is outlined below:

| Step | Process | Description |

| 1 | Light Absorption | The photocatalyst (PC) absorbs a photon of visible light to form the excited state (PC*). |

| 2 | Electron Transfer | The excited photocatalyst can be either oxidized or reduced by a reaction partner to generate a radical ion. |

| 3 | Radical Formation | The radical ion can then react further to generate a key radical intermediate from the benzoxazole substrate or the coupling partner. |

| 4 | C-C Bond Formation | The radical intermediate reacts with the other component to form the desired carbon-carbon or carbon-heteroatom bond. |

| 5 | Catalyst Regeneration | The photocatalyst is regenerated in its ground state through a final electron transfer step, completing the catalytic cycle. |

Further research is needed to explore the full potential of photoredox catalysis in the specific context of benzoxazole sulfonates, which could lead to the development of new and efficient synthetic methodologies for novel derivatives.

Investigation of Radical Intermediates and Reaction Mechanisms

The photochemical and radical reactions of benzoxazole sulfonates are likely to involve a variety of transient radical intermediates. Understanding the formation and reactivity of these species is key to elucidating reaction mechanisms and controlling product outcomes.

Under photochemical conditions, particularly with UV light, the C-S bond in a sulfonate group can undergo homolytic cleavage to generate a sulfonyl radical and a benzoxazolyl radical. acs.org The generation of such radical intermediates can initiate a cascade of reactions, leading to various functionalized products. acs.org Copper complexes have also been shown to catalyze multi-component reactions for the synthesis of benzoxazole derivatives, with a proposed mechanism involving hydrogen atom abstraction by a phenoxyl radical complex. rsc.org

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. researchgate.netosti.govbohrium.com In a study of the photochemistry of benzoic acid derivatives, ESR was used to identify cyclohexadienyl radicals formed by the addition of a hydrogen atom to the aromatic ring of the triplet-excited state of the molecule. researchgate.netosti.gov Similar radical addition intermediates could be formed in the photochemical reactions of benzoxazole sulfonates. Spin trapping experiments, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct that can be observed by ESR, can also provide valuable information about the identity of the transient radicals. bohrium.com

Computational studies using Density Functional Theory (DFT) can complement experimental investigations by providing insights into the structures, stabilities, and reaction pathways of radical intermediates. researchgate.netbeilstein-journals.org Such calculations can be used to predict the preferred sites of radical attack and to estimate the activation energies for different reaction steps, thereby helping to rationalize the observed product distributions. For instance, computational studies on the intramolecular radical addition to substituted anilines have shown the importance of polar effects, where a combination of an electrophilic radical and a nucleophilic arene leads to the highest reaction rates. beilstein-journals.org

The table below summarizes potential radical intermediates in the reactions of benzoxazole sulfonates and the methods used for their investigation.

| Radical Intermediate | Formation Pathway | Potential Subsequent Reactions | Investigative Techniques |

| Benzoxazolyl Radical | Photochemical C-S bond cleavage | Dimerization, H-atom abstraction, addition to alkenes | ESR Spectroscopy, Computational Chemistry |

| Sulfonyl Radical | Photochemical C-S bond cleavage | Desulfonylation, addition to multiple bonds | ESR Spectroscopy (Spin Trapping) |

| Cyclohexadienyl-type Radical | H-atom addition to the aromatic ring | Rearomatization, radical-radical coupling | ESR Spectroscopy, CIDEP studies |

| Radical Anion/Cation | Single Electron Transfer (SET) in photoredox catalysis | Fragmentation, ion-radical coupling | Cyclic Voltammetry, Spectroelectrochemistry |

A thorough investigation of the radical intermediates and reaction mechanisms involved in the chemistry of benzoxazole sulfonates will not only advance our fundamental understanding of these processes but also enable the development of novel synthetic transformations.

Despite a comprehensive search for scientific literature and crystallographic databases, detailed information regarding the advanced structural elucidation and solid-state studies of this compound is not available in the public domain.

Specifically, no published single-crystal X-ray diffraction data for this compound could be located. As a result, a quantitative analysis of its molecular geometry, intermolecular interactions, and crystal packing, as requested in the outline, cannot be provided. Furthermore, there is no available research on the polymorphism, co-crystallization, or the impact of its crystal structure on material behavior.

Information is available for a related but distinct compound, methyl 1,3-benzoxazole-2-carboxylate, which has been studied by single-crystal X-ray diffraction. nih.gov These studies reveal details about the geometry of the benzoxazole ring system and the types of intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern its crystal packing. nih.gov However, the substitution of a sulfonate group for a carboxylate group, and the presence of a potassium counterion instead of a methyl ester, would significantly alter the electronic properties, steric profile, and intermolecular interactions, making a direct comparison speculative and scientifically unsound.

General principles of solid-state chemistry dictate that the crystal structure of this compound would be determined by a balance of forces. These would include ionic interactions between the potassium cation (K⁺) and the negatively charged sulfonate group (-SO₃⁻), potential hydrogen bonding involving the sulfonate oxygen atoms, and π–π stacking interactions between the aromatic benzoxazole rings. The coordination environment of the potassium ion would be a key feature, with the cation likely interacting with multiple oxygen atoms from neighboring sulfonate groups and potentially water molecules if the crystal is a hydrate.

Without experimental data from techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), any discussion on the specific solid-state characteristics of this compound remains hypothetical.

Emerging Non Biological Research Applications and Future Directions

Applications in Advanced Materials Science

Development of Optical and Fluorescent Materials

No specific studies were found that characterize the optical or fluorescent properties of Potassium 1,3-benzoxazole-2-sulfonate or its development as an optical brightener, UV dye, or chromophore.

Integration into Organic Electronic Device Components

Information regarding the integration or testing of this compound as a component, such as a dopant in Organic Light-Emitting Diodes (OLEDs), is not present in the available research.

Catalysis and Ligand Design

The potential of this compound in the field of catalysis and ligand design has not been specifically explored in the reviewed literature.

Utilization as Ligands in Metal-Catalyzed Organic Transformations

There are no documented instances of this compound being used as a ligand in metal-catalyzed organic transformations.

Exploration as Chiral Auxiliaries and Receptors in Asymmetric Synthesis

Research into the application of this compound as a chiral auxiliary or receptor in the context of asymmetric synthesis is not available.

Agricultural Chemical Research and Environmental Science

While some chemical suppliers may categorize this compound under agricultural chemicals, detailed research studies focusing on its specific applications in this field, excluding efficacy and safety profiles, are not publicly accessible. The broader benzoxazole (B165842) class of compounds has been investigated for agrochemical applications, but this cannot be specifically attributed to the potassium sulfonate salt without direct evidence.

Development of Herbicidal and Insecticidal Agent Precursors

The benzoxazole scaffold is a privileged structure in the discovery of new agricultural chemicals, demonstrating a wide spectrum of biological activities, including herbicidal, insecticidal, fungicidal, and antiviral properties. mdpi.comnih.govresearchgate.net In recent years, significant progress has been made in developing potent agrochemicals based on this heterocyclic system. mdpi.com this compound serves as a key precursor in this field, with the sulfonate group acting as a versatile leaving group for the synthesis of more complex and biologically active derivatives.

The strategic importance of the benzoxazole core in agrochemical research is underscored by the herbicidal activity of certain derivatives. For instance, some benzoxazole compounds have shown significant herbicidal effects against monocotyledonous weeds like Digitaria sanguinalis and Setaria viridis at low concentrations, while also exhibiting good safety profiles for crops such as rice. mdpi.com The development of novel insecticides is another active area of research for benzoxazole-containing molecules. researchgate.net

The role of this compound in this context is that of a foundational building block. The sulfonate moiety at the 2-position can be readily displaced by a variety of nucleophiles, allowing for the systematic introduction of different functional groups and the creation of large libraries of novel benzoxazole derivatives. This synthetic flexibility is crucial for exploring structure-activity relationships (SAR) and optimizing compounds for desired potency and selectivity against specific pests or weeds.

Table 1: Examples of Agrochemical Activity in Benzoxazole Derivatives

| Compound Type | Target Weed/Pest | Reported Activity | Reference |

|---|---|---|---|

| Benzoxazole Derivative 76 | Digitaria sanguinalis, Setaria viridis | 90% herbicidal activity at 75 g/ha | mdpi.com |

| Benzoxazole Derivative 77 | Digitaria sanguinalis, Setaria viridis | 90% herbicidal activity at 75 g/ha | mdpi.com |

| General Benzoxazole Scaffolds | Various Fungi and Bacteria | Fungicidal and Antibacterial properties | mdpi.comresearchgate.net |

| General Benzothiazole (B30560) Scaffolds | Tobacco Mosaic Virus (TMV) | Antiviral activity | mdpi.com |

This table illustrates the potential of the benzoxazole scaffold, for which this compound is a precursor.

Environmental Fate and Transformation Studies for Sulfonate Compounds

The increasing use of complex organic molecules, including sulfonated compounds, necessitates a thorough understanding of their environmental fate and potential transformation. While specific studies on this compound are not extensively documented, research on related sulfonate and heterocyclic compounds provides a framework for evaluating its environmental behavior.

Sulfonated compounds, such as sulfonamide antibiotics, and related heterocyclic structures like benzothiazoles, are known to undergo various transformation processes in aquatic environments. researchgate.netresearchgate.net These processes include biodegradation, photodegradation, and plant uptake. researchgate.net A critical aspect of these studies is the identification of transformation products (TPs), which can sometimes be more persistent or ecotoxic than the parent compound. researchgate.netnih.gov For example, studies on sulfonamides have identified over 600 TPs, though comprehensive data on their occurrence, degradation, and toxicity are often lacking for the majority of them. nih.govleuphana.de

The primary concerns for compounds like this compound in the environment would be:

Persistence: The stability of the benzoxazole ring and the C-S bond could lead to environmental persistence. The half-life of related compounds like benzotriazole (B28993) can range from one month to over a year. researchgate.net

Mobility: The polar sulfonate group imparts high water solubility, suggesting a potential for high mobility in aquatic systems and a low tendency to adsorb to sediment.

Transformation: Abiotic (e.g., photolysis) and biotic (microbial degradation) processes could lead to the formation of various TPs. Potential transformation pathways could involve hydroxylation of the benzene (B151609) ring, cleavage of the oxazole (B20620) ring, or modification of the sulfonate group.

Investigating the environmental fate of benzoxazole sulfonates would involve standardized methodologies, such as those outlined by the OECD, to assess biodegradability and toxicity. nih.gov Such studies are crucial for conducting a comprehensive environmental risk assessment before any large-scale application.